dicesium;hexafluorosilicon(2-)

Beschreibung

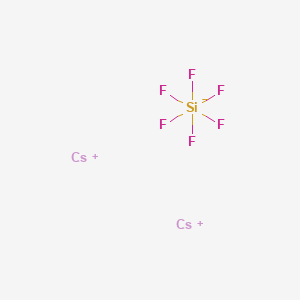

Dicesium hexafluorosilicate(2−), with the chemical formula Cs₂[SiF₆], is a cesium salt of the hexafluorosilicate anion ([SiF₆]²⁻). This compound belongs to the broader class of hexafluorosilicates, which are characterized by the octahedral [SiF₆]²⁻ ion. Key properties include:

- Molecular formula: Cs₂SiF₆ (CAS No. 16923–87–8) .

- Structure: The [SiF₆]²⁻ ion features a central silicon atom octahedrally coordinated by six fluorine atoms, with Si–F bond lengths of 1.71 Å .

- Synthesis: Likely prepared by reacting cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃) with hexafluorosilicic acid (H₂SiF₆), analogous to methods for Na₂[SiF₆] and K₂[SiF₆] .

Eigenschaften

CAS-Nummer |

16923-87-8 |

|---|---|

Molekularformel |

Cs12F6O18Si6-6 |

Molekulargewicht |

407.886 g/mol |

IUPAC-Name |

dicesium;hexafluorosilicon(2-) |

InChI |

InChI=1S/2Cs.F6Si/c;;1-7(2,3,4,5)6/q2*+1;-2 |

InChI-Schlüssel |

BMIVLSYPWIDQLU-UHFFFAOYSA-N |

SMILES |

F[Si-2](F)(F)(F)(F)F.[Cs+].[Cs+] |

Kanonische SMILES |

F[Si-2](F)(F)(F)(F)F.[Cs+].[Cs+] |

Andere CAS-Nummern |

16923-87-8 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Stoichiometry and Conditions

The general reaction is:

Key parameters include:

-

Molar ratio : A 1:1 molar ratio of Cs₂CO₃ to H₂SiF₆ ensures complete precipitation. Excess H₂SiF₆ reduces cesium yield due to competing side reactions.

-

Temperature : Reactions proceed optimally at 25–40°C. Elevated temperatures (>50°C) risk partial decomposition of [SiF₆]²⁻ into SiF₄ gas.

-

Drying : The precipitate is washed with acetone to remove residual acids and oven-dried at 80°C for 2 hours to achieve anhydrous Cs₂SiF₆.

Phase Purity and Characterization

X-ray diffraction (XRD) confirms the cubic crystal structure (space group Fmm), with lattice parameters a = 8.92 Å. Inductively coupled plasma atomic emission spectroscopy (ICP-AES) verifies stoichiometry, detecting <0.5% impurity metals (e.g., K⁺, Na⁺).

Direct Synthesis from Cesium Fluoride and Silicon Tetrafluoride

Gas-phase reactions between cesium fluoride (CsF) and silicon tetrafluoride (SiF₄) offer a high-purity route, particularly suited for industrial-scale production:

Reaction Kinetics and Apparatus

Industrial Scalability

Large-scale facilities employ fluidized-bed reactors to enhance gas-solid contact. Continuous systems achieve production rates of 500 kg·h⁻¹, with energy costs minimized via waste-heat recovery.

Double Decomposition with Metal Hexafluorosilicates

Metathesis reactions between cesium salts and soluble hexafluorosilicates (e.g., Na₂SiF₆, K₂SiF₆) provide an alternative pathway:

Solvent Selection and Yield Optimization

Challenges and Mitigations

-

Co-precipitation of CsNaSiF₆ : Minimized by maintaining a 10:1 excess of Cs₂SO₄.

-

Washing protocols : Sequential rinsing with ethanol and ether removes sulfate residues.

Industrial Production and Quality Control

Large-Scale Synthesis Workflow

| Step | Process | Parameters |

|---|---|---|

| 1 | Cs₂CO₃ dissolution | 20% w/v in deionized water, 30°C |

| 2 | H₂SiF₆ addition | 1.2 molar equivalents, dropwise over 1 h |

| 3 | Filtration | Vacuum filtration, 0.45 μm membrane |

| 4 | Drying | 80°C, 2 h, inert atmosphere |

Analytical Validation

-

Thermogravimetric analysis (TGA) : Confirms thermal stability up to 300°C, with mass loss <1%.

-

Raman spectroscopy : Peaks at 740 cm⁻¹ (symmetric Si–F stretch) and 320 cm⁻¹ (lattice vibrations) confirm structural integrity.

Emerging Methodologies and Research Frontiers

Analyse Chemischer Reaktionen

Types of Reactions

dicesium;hexafluorosilicon(2-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of silicon and cesium.

Reduction: Reduction reactions can convert the compound into lower oxidation states.

Substitution: The hexafluorosilicate anion can undergo substitution reactions with other anions or ligands.

Common Reagents and Conditions

Common reagents used in the reactions of dicesium;hexafluorosilicon(2-) include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of dicesium;hexafluorosilicon(2-) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation states of silicon, while substitution reactions can yield various substituted silicates.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1.1. Water Fluoridation

One of the primary uses of dicesium hexafluorosilicon(2-) is in water fluoridation. It acts as a fluoridation agent to prevent dental caries by enhancing the fluoride content in drinking water. The compound is converted into sodium hexafluorosilicate, which is a commonly used form for this purpose .

1.2. Cement and Concrete Additive

Dicesium hexafluorosilicon(2-) is utilized as an additive in cement and concrete formulations to improve their durability and resistance to environmental factors. Its incorporation helps in hardening processes and enhances the overall mechanical properties of the concrete .

1.3. Wood Preservation

In the wood treatment industry, dicesium hexafluorosilicon(2-) serves as a preservative agent. It protects wooden structures from decay and insect damage, extending their lifespan significantly .

Chemical Synthesis

2.1. Synthesis of Fluorosilicates

Dicesium hexafluorosilicon(2-) plays a crucial role in synthesizing various fluorosilicates, which are essential for producing materials like ceramics and glass. The compound can be reacted with other metal fluorides to produce specific fluorosilicate salts that have tailored properties for industrial applications .

2.2. Electrolytic Processes

The compound is also used in electrolytic processes, particularly in the refining of metals such as lead. In these processes, it acts as an electrolyte, facilitating the separation of metals from their ores .

Environmental Applications

3.1. Wastewater Treatment

Dicesium hexafluorosilicon(2-) has been found effective in treating wastewater due to its ability to react with contaminants like sulfa drugs and phosphorus pentoxide. This application highlights its potential in environmental remediation efforts .

3.2. Soil Stabilization

In agricultural practices, dicesium hexafluorosilicon(2-) can be used for soil stabilization, enhancing soil structure and reducing erosion while improving nutrient retention .

Data Table: Summary of Applications

| Application Area | Specific Use | Impact |

|---|---|---|

| Water Treatment | Fluoridation agent | Reduces dental caries incidence |

| Construction | Additive in cement/concrete | Enhances durability |

| Wood Treatment | Preservative agent | Extends lifespan of wooden structures |

| Chemical Synthesis | Production of fluorosilicates | Essential for ceramics/glass production |

| Electrolytic Refining | Electrolyte in metal refining | Improves metal recovery |

| Environmental Remediation | Wastewater treatment | Reduces contaminants |

| Agriculture | Soil stabilization | Improves soil quality |

Case Study 1: Water Fluoridation

A study conducted in several municipalities demonstrated that the introduction of dicesium hexafluorosilicon(2-) into local water supplies led to a significant decrease in dental caries among children over a five-year period. The fluoride levels were monitored and adjusted according to health guidelines, showcasing the compound's effectiveness as a preventive measure.

Case Study 2: Concrete Durability

Research published by a construction materials journal highlighted the use of dicesium hexafluorosilicon(2-) in concrete mixes exposed to harsh weather conditions. The study found that concrete containing this compound exhibited greater resistance to freeze-thaw cycles compared to standard mixes, confirming its role as a valuable additive for enhancing concrete longevity.

Wirkmechanismus

The mechanism of action of dicesium;hexafluorosilicon(2-) involves its interaction with molecular targets and pathways. The hexafluorosilicate anion can interact with various metal ions and organic molecules, leading to the formation of stable complexes. These interactions are crucial for its applications in catalysis and material science.

Vergleich Mit ähnlichen Verbindungen

Alkali Metal Hexafluorosilicates

Structural Insights :

- The larger ionic radius of Cs⁺ compared to Na⁺ or K⁺ results in distinct lattice parameters and coordination environments. For example, Cs₂[CrCl₅(H₂O)] crystallizes in the orthorhombic Cmcm space group, with Cs⁺ occupying sites coordinated by 9–11 anions .

- Hydrogen bonding, critical in hydrated analogs like Cs₂[CrCl₅(H₂O)] (O–H⋯Cl distance: 2.740 Å ), is absent in anhydrous hexafluorosilicates .

Other Cesium-Containing Compounds

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing dicesium hexafluorosilicon(2−), and how can purity be ensured?

- Methodology : The compound is typically synthesized via stoichiometric reactions between cesium salts and hexafluorosilicic acid under controlled anhydrous conditions. For example, Morss et al. (1969) prepared analogous dicesium chloro-complexes by heating stoichiometric mixtures of CsCl and metal chlorides at 400–500°C in sealed quartz tubes . Purity is verified via X-ray diffraction (XRD) to confirm crystal structure and inductively coupled plasma mass spectrometry (ICP-MS) to detect trace impurities .

Q. How can the thermal stability of dicesium hexafluorosilicon(2−) be experimentally determined?

- Methodology : Thermogravimetric analysis (TGA) under inert atmospheres (e.g., argon) is used to monitor mass loss up to 500°C. Differential scanning calorimetry (DSC) identifies phase transitions. Sodium hexafluorosilicate (analogous structure) shows no decomposition below 300°C when stored in dry conditions, suggesting similar stability for the cesium variant .

Q. What spectroscopic techniques are most effective for characterizing the hexafluorosilicate(2−) anion?

- Methodology :

- Raman spectroscopy : Identifies symmetric Si-F stretching modes (~740 cm⁻¹) and lattice vibrations .

- Nuclear magnetic resonance (NMR) : ¹⁹F NMR detects chemical shifts near −140 ppm (tetrahedral SiF₆²⁻ environment) .

- XRD : Resolves crystal symmetry (e.g., cubic Cs₂NaMCl₆-type structures) and unit cell parameters .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic structure of dicesium hexafluorosilicon(2−)?

- Methodology : Density functional theory (DFT) simulations using software like Gaussian or VASP model the compound’s bandgap, charge distribution, and bonding. Input coordinates are derived from XRD data (e.g., Cs₂NaBiCl₆ lattice parameters ). Results are validated against experimental UV-Vis absorption spectra and X-ray photoelectron spectroscopy (XPS) data .

Q. What strategies resolve contradictions in reported decomposition temperatures for hexafluorosilicate salts?

- Methodology : Contradictions often arise from impurities or moisture exposure. Controlled experiments should:

- Use high-purity precursors (≥99.99%) and glovebox handling.

- Compare TGA data across inert vs. oxidizing atmospheres.

- Cross-reference with in-situ XRD to detect intermediate phases (e.g., CsF or SiO₂ formation) .

Q. How can the reactivity of dicesium hexafluorosilicon(2−) with aqueous acids be quantified?

- Methodology : Titrate the compound with dilute HCl while monitoring pH and fluoride ion concentration (via ion-selective electrode). Kinetic studies at 25–80°C reveal activation energy for SiF₆²⁻ hydrolysis. Compare with ammonium hexafluorosilicate, which hydrolyzes to SiO₂ and HF in acidic media .

Methodological Considerations

Q. What safety protocols are critical when handling dicesium hexafluorosilicon(2−) in the lab?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.